molecular formula C24H14Br2 B12102280 9,10-Dibromo-2-(naphthalen-2-yl)anthracene CAS No. 1206628-35-4

9,10-Dibromo-2-(naphthalen-2-yl)anthracene

Cat. No.: B12102280
CAS No.: 1206628-35-4
M. Wt: 462.2 g/mol
InChI Key: ZXQCYJFPBNTPCT-UHFFFAOYSA-N
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Description

9,10-Dibromo-2-(naphthalen-2-yl)anthracene: is an organic compound that belongs to the family of anthracene derivatives. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The substitution at the 9 and 10 positions with bromine atoms and the addition of a naphthyl group at the 2 position significantly alter the chemical and physical properties of the parent anthracene molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-2-(naphthalen-2-yl)anthracene typically involves the bromination of 2-(naphthalen-2-yl)anthracene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination at the 9 and 10 positions of the anthracene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted anthracenes depending on the nucleophile used.

    Oxidation Products: Anthraquinone derivatives.

    Reduction Products: Dihydroanthracene derivatives.

    Coupling Products: Complex polycyclic aromatic compounds

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Fluorescent Probes: Potential use in biological imaging due to its fluorescent properties.

Industry:

Mechanism of Action

The mechanism by which 9,10-Dibromo-2-(naphthalen-2-yl)anthracene exerts its effects is primarily through its electronic properties. The bromine atoms and naphthyl group influence the electronic distribution within the anthracene core, affecting its photophysical behavior. The compound can undergo photoexcitation, leading to fluorescence or phosphorescence, which is useful in optoelectronic applications .

Comparison with Similar Compounds

Uniqueness: 9,10-Dibromo-2-(naphthalen-2-yl)anthracene is unique due to the specific positioning of bromine atoms and the naphthyl group, which confer distinct electronic and photophysical properties compared to other anthracene derivatives. This makes it particularly suitable for specific applications in organic electronics and optoelectronics .

Properties

CAS No.

1206628-35-4

Molecular Formula

C24H14Br2

Molecular Weight

462.2 g/mol

IUPAC Name

9,10-dibromo-2-naphthalen-2-ylanthracene

InChI

InChI=1S/C24H14Br2/c25-23-19-7-3-4-8-20(19)24(26)22-14-18(11-12-21(22)23)17-10-9-15-5-1-2-6-16(15)13-17/h1-14H

InChI Key

ZXQCYJFPBNTPCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C5=CC=CC=C5C(=C4C=C3)Br)Br

Origin of Product

United States

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